molecular formula C12H19NO8 B1198969 1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione CAS No. 77249-81-1

1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione

Cat. No.: B1198969
CAS No.: 77249-81-1
M. Wt: 305.28 g/mol
InChI Key: LDAYZFHHTYMQDM-LTVFLDSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione involves the reaction of a cyclic ketone indoxyl acceptor with a glycosyl trichloroacetimidate donor to produce an enol glycoside. This process is followed by the use of a 4,6-O-di-tert-butylsilylene-protected galactosyl donor to complete the synthesis . The reaction conditions typically require the presence of an acid catalyst to facilitate the formation of the glycosidic bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. High-pressure homogenization and ultrasonication are commonly employed to ensure the efficient mixing of reactants and the formation of the desired product .

Scientific Research Applications

1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione is extensively used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione involves its hydrolysis by β-galactosidase, which releases a sugar moiety and a free indoxyl. The free indoxyl then undergoes oxidation and dimerization to form an indigoid dye. This process provides a visual indication of β-galactosidase activity, making it a valuable tool in various diagnostic and research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to produce a colored precipitate upon enzymatic hydrolysis, which is highly sensitive and specific for detecting β-galactosidase activity. Its sensitivity and specificity make it a preferred choice for histochemical staining and diagnostic applications .

Properties

CAS No.

77249-81-1

Molecular Formula

C12H19NO8

Molecular Weight

305.28 g/mol

IUPAC Name

1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C12H19NO8/c14-5-6-9(17)10(18)11(19)12(21-6)20-4-3-13-7(15)1-2-8(13)16/h6,9-12,14,17-19H,1-5H2/t6-,9+,10+,11-,12-/m1/s1

InChI Key

LDAYZFHHTYMQDM-LTVFLDSHSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)CCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

SMILES

C1CC(=O)N(C1=O)CCOC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1CC(=O)N(C1=O)CCOC2C(C(C(C(O2)CO)O)O)O

Synonyms

N-ethylsuccinimide-beta-galactoside
NES-GAL

Origin of Product

United States

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